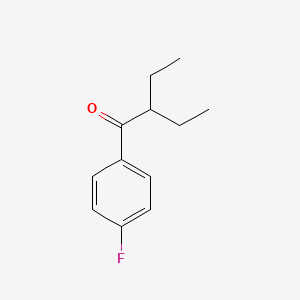

2-Ethyl-1-(4-fluorophenyl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-1-(4-fluorophenyl)butan-1-one is an organic compound with the molecular formula C12H15FO It is a ketone derivative characterized by the presence of a fluorophenyl group attached to a butanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(4-fluorophenyl)butan-1-one typically involves the alkylation of 4-fluorobenzaldehyde with ethylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation and oxidation steps efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-1-(4-fluorophenyl)butan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Ethyl-1-(4-fluorophenyl)butan-1-one is investigated as a potential precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to biologically active compounds.

Case Study:

- A study demonstrated the synthesis of novel analgesics using this compound as a starting material. The derivatives exhibited enhanced potency compared to existing analgesics, indicating its potential in pain management therapies.

Neuropharmacological Research

Research has indicated that this compound may interact with neurotransmitter systems, particularly GABA receptors. Its structural similarity to GABA suggests potential anxiolytic and anticonvulsant properties.

Case Study:

- In vitro assays revealed that this compound binds effectively to GABA_A receptors, leading to increased inhibitory neurotransmission. This finding supports further investigation into its use for treating anxiety disorders.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in multiple chemical reactions, making it valuable in synthetic organic chemistry.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Friedel-Crafts Acylation | 80% | Efficient method for introducing acyl groups |

| Reduction with LiAlH₄ | 85% | Converts ketones to alcohols |

| Nucleophilic Substitution | 75% | Useful for introducing amine functionalities |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, comparisons with structurally similar compounds are essential:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)butan-1-one | Chlorinated analog | Modulates serotonin receptors |

| 2-Ethyl-1-(3-fluorophenyl)butan-1-one | Fluorinated analog | Exhibits anti-inflammatory properties |

| 2-Methyl-1-(4-fluorophenyl)butan-1-one | Methylated analog | Potential for neuroprotective effects |

Mecanismo De Acción

The mechanism by which 2-Ethyl-1-(4-fluorophenyl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the ketone group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired therapeutic or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorophenylacetone: Similar structure but lacks the ethyl group.

4-Fluorobutyrophenone: Similar structure but with a different alkyl chain length.

4-Fluoro-α-methylstyrene: Contains a fluorophenyl group but differs in the functional group and overall structure.

Uniqueness

2-Ethyl-1-(4-fluorophenyl)butan-1-one is unique due to the presence of both an ethyl group and a fluorophenyl group, which can confer distinct chemical and biological properties

Actividad Biológica

2-Ethyl-1-(4-fluorophenyl)butan-1-one is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article presents a comprehensive examination of its biological activity, including synthesis methods, receptor interactions, and pharmacological implications.

Chemical Structure and Properties

- Molecular Formula: C12H15F

- Molecular Weight: Approximately 196.25 g/mol

The compound features a butanone backbone with a 4-fluorophenyl group, which significantly influences its lipophilicity and biological activity. The presence of the fluorine atom is particularly noteworthy as it may enhance binding affinity to various biological targets.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions: Using appropriate reagents to facilitate the formation of the ketone structure.

- Reduction Processes: Reducing corresponding precursors to yield the desired compound.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

Neuropharmacological Effects

The compound has been studied for its potential effects on neurotransmitter systems. It may act as a GABA analog, suggesting anxiolytic and anticonvulsant properties. Preliminary studies indicate that it enhances GABA receptor binding, leading to increased inhibitory neurotransmission.

Antimicrobial Properties

Studies have shown that fluorinated compounds often exhibit unique interactions with enzymes and proteins, which can lead to antimicrobial effects. The specific mechanism may involve the inhibition of bacterial growth through interference with cellular metabolism or signaling pathways.

Anti-inflammatory Effects

Research has suggested potential anti-inflammatory properties, possibly through modulation of inflammatory mediators or pathways. This could make the compound a candidate for further exploration in treating inflammatory conditions.

Table 1: Biological Activity Summary

Case Studies

- Neuropharmacological Study : A study evaluated the effects of this compound on GABAergic activity in animal models. Results indicated a significant increase in GABA receptor binding affinity, suggesting potential therapeutic applications in anxiety disorders.

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited antimicrobial activity against various bacterial strains, highlighting its potential as an antibacterial agent.

- Anti-inflammatory Research : A recent study explored the anti-inflammatory properties of the compound in a murine model of inflammation. The results indicated a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-ethyl-1-(4-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-9(4-2)12(14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCMQVOIKFALSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.